5,7-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
5,7-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-10-4-6-13(7-5-10)14-9-16-18-12(3)8-11(2)17-15(14)18/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLIXFTXVIAWBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of aminopyrazole with appropriate dicarbonyl compounds. One common method includes the reaction of 4-(aryldiazenyl)pyrazol-3,5-diamines with substituted 4-methoxy-1,1,1-trifluoro-3-buten-2-ones in acetonitrile, yielding the desired product in good yields .
Industrial Production Methods
the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity, often using microwave irradiation or other advanced techniques to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the methyl positions .
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. Various studies have demonstrated their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
Case Study 1: Inhibition of Lung Cancer Cells
A study evaluated the efficacy of 5,7-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine against A549 lung cancer cells. The compound showed an IC50 value of 12.5 µM, indicating potent antiproliferative activity.
Case Study 2: Breast Cancer Inhibition
Another study focused on the compound's effects on MCF-7 breast cancer cells, where it exhibited an IC50 value of 8.0 µM. This suggests its potential as a therapeutic agent for breast cancer treatment.
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties. It is particularly noted for its action against dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis.
Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| DHODH | Competitive Inhibition | 15.0 | |
| Xanthine Oxidase | Moderate Inhibition | 72.4 |
Potential Therapeutic Uses
Given its promising anticancer and enzyme inhibitory activities, this compound could be further explored for therapeutic applications beyond oncology. Its ability to modulate key biochemical pathways makes it a candidate for drug development targeting various diseases.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it inhibits cyclin-dependent kinase 2 (CDK2) by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins essential for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Position 3 Modifications
Hydrophobic vs. Electron-Withdrawing Groups :
The 4-methylphenyl group at position 3 enhances hydrophobic interactions with ATP-binding pockets in kinases, as seen in CDK2 inhibitors . Comparatively, 3-(4-fluorophenyl) derivatives (e.g., compound 5a–c ) retain potency but may alter selectivity due to the electron-withdrawing fluorine . In contrast, 3-ethoxycarbonyl substitutions (e.g., compound 5e ) significantly boost phosphodiesterase (PDE) inhibition by introducing polar interactions .Antianxiety Activity :
3-Halo derivatives (e.g., 3-chloro , 3-bromo ) exhibit anxiolytic effects comparable to benzodiazepines but lack CNS depressant potentiation, a critical safety advantage . The 4-methylphenyl group in the target compound may lack this specificity, suggesting divergent therapeutic applications.
Position 5 and 7 Modifications
Methyl vs. Morpholine Groups :
Substituting the 7-methyl group with a morpholine moiety (e.g., 7-(morpholin-4-yl) derivatives) enhances PI3Kδ selectivity for COPD treatment, whereas 5,7-dimethyl groups in the target compound prioritize kinase inhibition .COX-2 Selectivity :
In compound 10f , 6,7-dimethyl groups paired with a 4-methylsulfonylphenyl group at position 2 yield potent COX-2 inhibition (IC₅₀ < 10 nM) . The target compound’s 5,7-dimethyl configuration and 4-methylphenyl group may reduce COX-2 affinity, highlighting positional sensitivity in enzyme targeting.
Phenyl Ring Substitutions
Biological Activity
5,7-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, particularly in oncology and enzyme inhibition.
- Molecular Formula : CHN
- Molecular Weight : 244.31 g/mol
- CAS Number : 1031599-56-0
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidines possess anticancer properties through various mechanisms. For instance, studies have shown that compounds within this class can inhibit cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. The inhibition of CDKs leads to cell cycle arrest and apoptosis in cancer cells.
A study evaluating new CDK2 inhibitors based on pyrazolo[1,5-a]pyrimidine scaffolds reported that these compounds exhibited promising apoptotic activity against cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment .
Enzyme Inhibition
This compound has also been investigated for its enzyme inhibitory properties. The compound shows selective inhibition against cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes and cancer progression.
In vitro studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit IC values ranging from 0.034 to 0.052 μM for COX-2 inhibition, indicating potent anti-inflammatory activity comparable to established NSAIDs like celecoxib .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[1,5-a]pyrimidines is heavily influenced by their structural features. The presence of methyl groups at the 5 and 7 positions and a para-methylphenyl group at position 3 enhances the lipophilicity and bioavailability of these compounds.
Table: Structure-Activity Relationship of Pyrazolo[1,5-a]pyrimidines
| Compound | Substituents | IC COX-2 (μM) | Anticancer Activity |
|---|---|---|---|
| A | -CH at 5 & 7; -CH(CH) at 3 | 0.034 | High |
| B | -CH(F) at 3 | 0.052 | Moderate |
| C | -CH(Cl) at 3 | 0.045 | Low |
Case Studies
- Inhibition of Cancer Cell Proliferation : A recent study evaluated the effects of various pyrazolo[1,5-a]pyrimidine derivatives on human cancer cell lines. Among them, the compound with the para-methylphenyl substitution exhibited a significant reduction in proliferation rates compared to untreated controls.
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of these compounds in vivo using murine models. The results indicated that administration of the compound led to a marked decrease in edema formation and inflammatory markers.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 5,7-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine?
The compound is synthesized via cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds (e.g., diketones or alkoxymethylene derivatives). Key steps include:
- Catalyst optimization : Use of novel catalysts (e.g., acidic or metal-based systems) to enhance regioselectivity and yield .
- Solvent selection : Polar aprotic solvents like DMF or DMSO under reflux conditions improve reaction efficiency .
- Post-functionalization : Subsequent modifications at positions 5, 7, or 3 via alkylation, arylation, or halogenation to diversify derivatives .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry and substituent positions. For example, methyl groups at positions 5 and 7 show distinct singlet peaks in 1H NMR .
- X-ray crystallography : Resolves ambiguities in molecular geometry, as demonstrated for structurally similar pyrazolo[1,5-a]pyrimidines .
- HPLC-MS : Validates purity (>95%) and molecular weight (223.28 g/mol) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates.
- Waste disposal : Segregate organic waste and collaborate with certified agencies for incineration to avoid environmental contamination .
Advanced Research Questions
Q. How can researchers optimize low yields during the cyclocondensation step of pyrazolo[1,5-a]pyrimidine synthesis?
- Catalyst screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization kinetics .
- Temperature control : Gradual heating (80–100°C) minimizes side reactions like dimerization .
- Reagent stoichiometry : Maintain a 1:1.2 molar ratio of aminopyrazole to β-dicarbonyl compound to ensure complete conversion .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts inconsistent with predicted structures)?
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to identify misassignments .
- Isotopic labeling : Use 15N-labeled analogs to trace nitrogen environments in complex heterocycles .
- Cross-validation : Combine multiple techniques (e.g., 2D NMR, IR) to confirm substituent positions and rule out tautomeric forms .
Q. What experimental strategies are effective for evaluating the enzyme inhibitory activity of this compound?
- In vitro assays : Measure IC₅₀ values against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
- Docking studies : Perform molecular dynamics simulations to analyze binding interactions at enzyme active sites (e.g., hydrogen bonding with heme iron) .
- Metabolic stability tests : Assess hepatic microsomal clearance rates to predict pharmacokinetic profiles .
Q. How can position 7 of the pyrazolo[1,5-a]pyrimidine core be selectively functionalized for structure-activity relationship (SAR) studies?
- Electrophilic substitution : Introduce aldehydes or halogens via Vilsmeier-Haack or halogenation reactions .
- Cross-coupling : Use Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reactions to install aryl/amine groups .
- Protecting group strategies : Temporarily block reactive sites (e.g., position 3 with PMB groups) to direct functionalization to position 7 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
